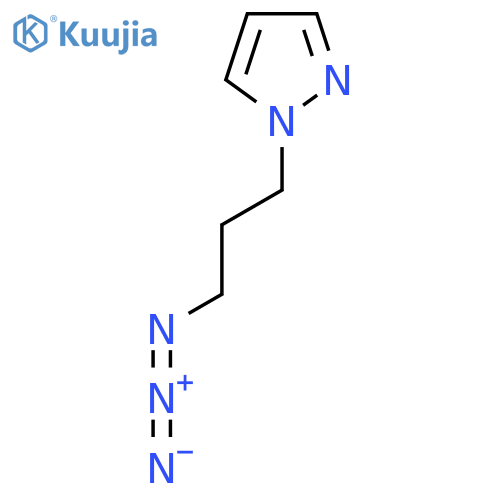Cas no 1250689-18-9 (1-(3-azidopropyl)-1H-pyrazole)
1-(3-アジドプロピル)-1H-ピラゾールは、アジド基とピラゾール環を有する有機化合物です。この化合物は、クリックケミストリーにおける重要な中間体として利用され、特にCu(I)触媒を用いるアジド-アルキン環化付加反応(CuAAC)において有用です。アジド基の高い反応性とピラゾール環の安定性を兼ね備えており、医薬品や材料科学分野での応用が期待されています。また、分子内に極性官能基を有するため、溶解度や反応性の調整が可能です。取り扱いにはアジド基の爆発性に注意が必要ですが、適切な条件下で安全に使用できます。

1-(3-azidopropyl)-1H-pyrazole structure
商品名:1-(3-azidopropyl)-1H-pyrazole
1-(3-azidopropyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(3-azidopropyl)-1H-pyrazole
- AKOS010656315
- EN300-1869688
- 1250689-18-9
-
- インチ: 1S/C6H9N5/c7-10-8-3-1-5-11-6-2-4-9-11/h2,4,6H,1,3,5H2
- InChIKey: LDFHSSZYSHAEDR-UHFFFAOYSA-N
- ほほえんだ: N1(C=CC=N1)CCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 151.08579531g/mol
- どういたいしつりょう: 151.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(3-azidopropyl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1869688-0.25g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-1.0g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-1869688-5g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-0.05g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-5.0g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 5g |
$2277.0 | 2023-06-02 | ||
| Enamine | EN300-1869688-10g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-1g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-0.5g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-2.5g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1869688-0.1g |
1-(3-azidopropyl)-1H-pyrazole |
1250689-18-9 | 0.1g |
$490.0 | 2023-09-18 |
1-(3-azidopropyl)-1H-pyrazole 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1250689-18-9 (1-(3-azidopropyl)-1H-pyrazole) 関連製品
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
